molecular formula C21H25N3O5S B2764648 ethyl 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzofuran-2-carboxylate CAS No. 2034610-59-6

ethyl 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzofuran-2-carboxylate

Cat. No.: B2764648
CAS No.: 2034610-59-6
M. Wt: 431.51
InChI Key: WJTXUQJUQJHZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyrazole ring, a piperidine ring, a sulfonyl group, a benzofuran ring, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would add a level of rigidity to the structure, while the sulfonyl and carboxylate groups could potentially form hydrogen bonds with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylate groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

One area of application is in the synthesis of new chemical entities. For example, derivatives of ethyl 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzofuran-2-carboxylate can be synthesized through various chemical reactions, including Michael addition and cyclization processes. These synthetic routes allow for the generation of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, as well as pyrazolo[5,4-b]pyridines in one-pot reactions (Latif, Rady, & Döupp, 2003).

Antimicrobial Activity

Another significant application is in the exploration of antimicrobial activities. Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in combating resistant strains of bacteria (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitubercular Activity

Furthermore, derivatives of this compound have been investigated for their potential antitubercular activity. The synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition showcase the compound's relevance in the development of new therapeutic agents against tuberculosis (Reddy et al., 2014).

Catalytic Applications

The compound and its derivatives could also be applied in catalysis. Research on related chemical structures has demonstrated their utility in catalyzed regioselective synthesis, indicating potential applications in the development of new catalytic processes that can enhance the efficiency of chemical reactions (Reddy & Nagaraj, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is a common feature in many pharmaceuticals and could play a key role in its activity .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

ethyl 3-methyl-5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-28-21(25)20-14(2)17-12-16(7-8-19(17)29-20)30(26,27)24-10-5-6-15(13-24)18-9-11-23(3)22-18/h7-9,11-12,15H,4-6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTXUQJUQJHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.